N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C21H27FN4O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H27FN4O2/c22-18-3-5-19(6-4-18)25-7-9-26(10-8-25)21(28)24-14-20(27)23-13-17-12-15-1-2-16(17)11-15/h1-6,15-17H,7-14H2,(H,23,27)(H,24,28) |
InChI Key |
QCOCKKSWJNKDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Fluorophenyl)piperazine-1-carboxylic Acid
The piperazine core is functionalized via nucleophilic aromatic substitution. tert-Butyl piperazine-1-carboxylate reacts with 1-fluoro-4-nitrobenzene in DMF at 120°C for 12 hours, followed by nitro group reduction using H₂/Pd-C (89% yield). Boc deprotection with TFA yields 4-(4-fluorophenyl)piperazine, which is acylated with 4-fluorobenzoyl chloride in DCM using triethylamine (72% yield).
Preparation of N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)glycine
Glycine ethyl ester is alkylated with bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide in acetonitrile (K₂CO₃, 60°C, 8 hours), yielding ethyl 2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]acetate (68%). Saponification with NaOH/EtOH provides the free acid (91%).
Carbodiimide Coupling
4-(4-Fluorophenyl)piperazine-1-carboxylic acid and N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)glycine are coupled using EDCl/HOBt in DMF (0°C to RT, 18 hours). Purification via silica chromatography (DCM/MeOH 9:1) affords the target compound in 63% yield.
Sequential Alkylation-Acylation Strategy
Piperazine Alkylation
Piperazine is mono-alkylated with bromoacetyl bromide in THF (−20°C, 2 hours), yielding 1-bromoacetylpiperazine (55%). Subsequent displacement with bicyclo[2.2.1]hept-5-en-2-ylmethylamine in DMF (K₂CO₃, 70°C, 6 hours) gives 1-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]acetylpiperazine (61%).
Acylation with 4-Fluorobenzoic Acid
The secondary amine is acylated using 4-fluorobenzoyl chloride and DIPEA in DCM (0°C, 2 hours). Column chromatography (hexane/EtOAc 3:1) isolates the product in 58% yield.
Solid-Phase Synthesis Using Rink Amide Resin
Resin Loading and Piperazine Conjugation
Rink amide resin (1.2 mmol/g) is treated with Fmoc-piperazine (DIC/HOAt, DMF, 24 hours). After Fmoc deprotection (20% piperidine), 4-fluorobenzoic acid is coupled using HATU/DIEA (4 hours, 85% yield).
Bicyclic Amine Incorporation
Bromoacetic acid is activated with DIC and reacted with the resin-bound piperazine (2 hours). Subsequent displacement with bicyclo[2.2.1]hept-5-en-2-ylmethylamine (DMF, 50°C, 12 hours) and TFA cleavage yields the target compound (41% overall).
Reductive Amination Approach
Knoevenagel Adduct Formation
4-(4-Fluorophenyl)piperazine-1-carbaldehyde reacts with methyl glycinate in ethanol (AcOH, 80°C, 6 hours), forming an imine intermediate (73%).
Reductive Cyclization
NaBH₃CN reduces the imine to a secondary amine, followed by transamidation with bicyclo[2.2.1]hept-5-en-2-ylmethylamine (Ti(OiPr)₄, toluene, 110°C, 8 hours). Final hydrolysis with LiOH/THF provides the product (52% over three steps).
Microwave-Assisted One-Pot Synthesis
Reaction Optimization
A mixture of 4-(4-fluorophenyl)piperazine, bromoacetyl chloride, and bicyclo[2.2.1]hept-5-en-2-ylmethylamine in DMF is irradiated (150 W, 120°C, 30 minutes). Triethylamine neutralizes HCl, and direct crystallization from EtOH/H₂O affords the product in 68% yield.
Enzymatic Catalysis for Stereocontrol
Lipase-Mediated Resolution
Racemic N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is subjected to Candida antarctica lipase B (CAL-B) in vinyl acetate (40°C, 24 hours). Kinetic resolution achieves 98% ee for the (R)-enantiomer (45% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Fragment Coupling | 63 | 95 | High regioselectivity | Multi-step, costly reagents |
| Alkylation-Acylation | 58 | 92 | Scalable | Low bicyclic amine solubility |
| Solid-Phase | 41 | 89 | Amenable to automation | Low overall yield |
| Reductive Amination | 52 | 90 | Stereochemical control | Requires toxic reductants |
| Microwave | 68 | 94 | Rapid synthesis | Specialized equipment needed |
| Enzymatic | 45 | 99 | Enantiopure product | Substrate specificity |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Observations
Substituent Effects: Halogen Positioning: Para-substituted fluorophenyl groups (e.g., A3 in ) exhibit higher yields (57.3%) and melting points (~197°C) compared to ortho/meta-substituted analogues, suggesting improved stability and crystallinity . Bicyclic vs.
Synthetic Methodologies :
- Piperazine-carboxamide derivatives are commonly synthesized via coupling reactions (e.g., HCTU-mediated amidation in ) or alkylation (e.g., N-bromobutyl phthalimide in ) . The target compound’s synthesis likely involves similar strategies but with bicyclo[2.2.1]heptene precursors.
Physicochemical Properties :
- Molecular weight trends: The bicyclo system in the target compound likely increases molecular weight compared to furan- or phenyl-substituted analogues (e.g., : MW 376.8 vs. target compound’s estimated MW >400).
- Lipophilicity: Fluorophenyl and chlorophenyl groups (A3, A6 in ) enhance lipophilicity, while polar substituents (e.g., furan in ) may improve aqueous solubility .
Research Findings and Implications
- Activity Trends : While activity data for the target compound is unavailable, highlights that piperazine-carboxamide derivatives with aromatic substituents exhibit enhanced binding to central nervous system targets due to improved lipophilicity and π-π stacking .
- Metabolic Stability : The bicyclo[2.2.1]heptene group may reduce metabolic degradation compared to linear alkyl chains (e.g., ’s phenethyl group), as rigid structures often resist cytochrome P450 oxidation .
Biological Activity
N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound with potential biological activity, particularly in pharmacological contexts. This compound features a bicyclic structure that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Structural Formula
The structural formula of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{20}N_{4}O_{2}F |
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not assigned |
The biological activity of this compound is anticipated to stem from its ability to interact with specific receptors or enzymes due to its unique bicyclic structure. Such interactions may modulate various biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:
- Antitumor Activity : Compounds with similar structural motifs have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth.
- Anti-inflammatory Effects : The ability to modulate inflammatory responses has been noted, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity, indicating their usefulness in developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds with similar structures:
- Antitumor Activity : A study on piperazine derivatives showed promising results against BRAF(V600E) mutations, indicating a potential pathway for developing targeted cancer therapies .
- Inflammation Modulation : Research has identified piperazine-based compounds that effectively reduce cytokine release in inflammatory models, showcasing their therapeutic potential .
- Antimicrobial Testing : In vitro studies have demonstrated that certain bicyclic amines possess significant antibacterial properties against resistant strains, highlighting their importance in combating antibiotic resistance .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the bicyclo[2.2.1]heptene core followed by sequential amidation and piperazine coupling. Key steps include:
- Bicycloheptene activation : Bromination or epoxidation at the 2-position to enable nucleophilic substitution with amines .
- Amide bond formation : Coupling the bicycloheptene intermediate with a glycine derivative using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
- Piperazine conjugation : Reaction of the intermediate with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride in dichloromethane with triethylamine as a base . Critical parameters : Temperature control (<40°C to prevent epimerization), solvent polarity (e.g., DMF for solubility), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
- 1H/13C NMR : Resolve peaks for the bicycloheptene protons (δ 5.5–6.2 ppm for olefinic H), fluorophenyl aromatic signals (δ 7.1–7.4 ppm), and amide NH (δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 428.2012 (calculated for C22H25FN4O2) with <2 ppm error .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What initial biological screening assays are suitable for evaluating its therapeutic potential?
- Receptor binding assays : Test affinity for serotonin (5-HT1A/2A) or dopamine D2 receptors due to structural similarity to piperazine-based psychotropics .
- Kinase inhibition profiling : Use ADP-Glo™ assays for kinases like JAK2 or EGFR, given the fluorophenyl group’s role in ATP-competitive binding .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during bicycloheptene intermediate synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2) for regioselective functionalization of the bicycloheptene core to avoid diastereomers .
- Solvent effects : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to balance reactivity and selectivity .
- Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediates and abort reactions at >90% conversion to prevent over-functionalization .
Q. What computational approaches predict the 3D conformation and target interactions of this compound?
- Molecular docking (AutoDock Vina) : Model binding to 5-HT1A (PDB ID: 6WGT) with flexible side-chain adjustments for the fluorophenyl group .
- Molecular Dynamics (MD) simulations : Assess stability of the bicycloheptene moiety in lipid bilayers (GROMACS) to predict blood-brain barrier permeability .
- DFT calculations (Gaussian 16) : Optimize geometry and calculate electrostatic potential surfaces to rationalize nucleophilic attack sites .
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?
- Substituent variation : Synthesize analogs with methyl/chloro groups replacing fluorine on the phenyl ring to assess electronic effects on CYP450 metabolism .
- Prodrug strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) on the amide nitrogen to enhance oral bioavailability .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS to detect oxidative deamination or piperazine ring cleavage .
Q. How can conflicting data regarding solubility and permeability be resolved?
- Orthogonal assays : Compare shake-flask solubility (pH 7.4 buffer) vs. PAMPA permeability to identify pH-dependent ionization effects .
- Co-solvent screening : Test cyclodextrin-based formulations to enhance aqueous solubility without altering intrinsic dissolution rates .
- Caco-2 monolayer studies : Measure apparent permeability (Papp) with/without efflux inhibitors (e.g., verapamil) to assess P-gp substrate liability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across cell lines?
- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free), passage number, and incubation time (48–72 hrs) .
- Validate target engagement : Use CRISPR-edited cell lines (e.g., EGFR-KO) to confirm on-target effects vs. off-target cytotoxicity .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from independent labs and identify systematic biases .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?
- Process analytical technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time reaction monitoring during scale-up .
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, stoichiometry, and mixing speed .
- Crystallization optimization : Screen solvents (ethanol/water) and cooling rates to control polymorph formation .
Q. How can researchers validate the specificity of target binding in complex biological matrices?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant receptors immobilized on sensor chips .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment .
- Click chemistry probes : Synthesize alkyne-tagged analogs for pull-down assays and target identification via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
